2-Methyl-2-adamantyl acrylate
Overview
Description
2-Methyl-2-adamantyl acrylate is a chemical compound with the molecular formula C14H20O2. It is an ester derived from acrylic acid and 2-methyladamantane. This compound is known for its unique structure, which includes an adamantane core, a highly stable and rigid hydrocarbon framework. The presence of the acrylate group makes it a valuable monomer for polymerization reactions, leading to the formation of high-performance polymers.
Scientific Research Applications
2-Methyl-2-adamantyl acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of high-performance polymers and copolymers.
Medicine: Investigated for use in drug delivery systems due to its stability and unique structure.
Industry: Utilized in the production of specialty coatings, adhesives, and resins
Safety and Hazards
The compound is classified as a warning hazard . It causes skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyladamantan-2-yl acrylate typically involves the reaction of 2-methyladamantane with acrylic acid in the presence of an acid catalyst. The reaction proceeds through an esterification process, where the carboxylic acid group of acrylic acid reacts with the hydroxyl group of 2-methyladamantane to form the ester linkage .
Industrial Production Methods: Industrial production of 2-methyladamantan-2-yl acrylate follows a similar synthetic route but is optimized for large-scale production. The reaction mixture is often subjected to distillation in the presence of an organic compound with a boiling point range of 150 to 260°C to achieve high separation efficiency and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-adamantyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize rapidly to form high molecular weight polymers.
Esterification: Reacts with hydroxyl groups to form ester linkages.
Common Reagents and Conditions:
Acid Catalysts: Used in the esterification process.
Major Products:
Polymers: High molecular weight polymers formed through polymerization.
Ester Linkages: Formed through reactions with hydroxyl groups.
Mechanism of Action
The mechanism of action of 2-methyladamantan-2-yl acrylate primarily involves its ability to undergo polymerization and form stable, high-performance polymers. The adamantane core provides rigidity and stability to the resulting polymers, while the acrylate group facilitates polymerization through free-radical mechanisms .
Comparison with Similar Compounds
2-Methyl-2-adamantyl methacrylate: Similar in structure but with a methacrylate group instead of an acrylate group.
2-Methyladamantan-2-yl prop-2-enoate: Another ester derivative of 2-methyladamantane.
Uniqueness: 2-Methyl-2-adamantyl acrylate is unique due to its combination of the adamantane core and the acrylate group, which imparts both stability and reactivity. This makes it particularly valuable in the synthesis of high-performance polymers and materials with specialized properties .
Properties
IUPAC Name |
(2-methyl-2-adamantyl) prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-3-13(15)16-14(2)11-5-9-4-10(7-11)8-12(14)6-9/h3,9-12H,1,4-8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPLSAWATHBYFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3CC(C2)CC1C3)OC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10947831 | |
Record name | 2-Methyladamantan-2-yl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10947831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
249562-06-9 | |
Record name | 2-Methyl-2-adamantyl acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=249562-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-methyltricyclo(3.3.1.13,7)dec-2-yl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0249562069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyltricyclo[3.3.1.13,7]dec-2-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methyladamantan-2-yl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10947831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyladamantan-2-yl Acrylate (stabilized with MEHQ) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.